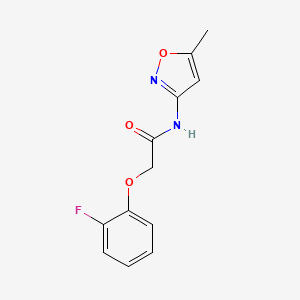![molecular formula C10H4ClN3O2 B5709990 Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- CAS No. 3138-22-5](/img/structure/B5709990.png)
Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-
Übersicht
Beschreibung
Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- is a useful research compound. Its molecular formula is C10H4ClN3O2 and its molecular weight is 233.61 g/mol. The purity is usually 95%.
The exact mass of the compound (2-chloro-5-nitrobenzylidene)malononitrile is 232.9992041 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Toxicity and Reactivity
(2-chloro-5-nitrobenzylidene)malononitrile, also known as CS, has been the subject of various studies focusing on its toxicity and reactivity. Originally synthesized as a benzylidene malononitrile derivative, its toxic properties have been extensively investigated. It forms adducts with a range of substances like amines, n-butanethiol, Grignard reagents, hydrazoic acid, and hydrogen cyanide, reacting also with hypochlorite, water, and various oxidizing and reducing agents (Jones & Israel, 1970).
Antitumor Properties
Research dating back to 1952 explored the effects of substituted malononitriles, including (2-chloro-5-nitrobenzylidene)malononitrile, on tumor growth. Certain derivatives showed notable retardation in the growth of transplantable carcinomas, indicating potential antitumor properties (Gal, Fung, & Greenberg, 1952).
Chemical Synthesis Applications
In the field of chemical synthesis, (2-chloro-5-nitrobenzylidene)malononitrile has been used in the preparation of various chemical compounds. For instance, its reaction with piperidine and 1-naphthol was investigated for the synthesis of naphtho[1,2-b]pyrans (Dell, Bloxham, & Smith, 1994).
Detection of Cyanide in Water
A novel application of malononitrile derivatives, including (2-chloro-5-nitrobenzylidene)malononitrile, is in the detection of cyanide in water. Research on chromogenic devices has demonstrated their effectiveness in identifying cyanide ions, with potential implications for environmental monitoring (Schramm, Menger, & Machado, 2016).
Medical Research
Medical research has also explored the use of (2-chloro-5-nitrobenzylidene)malononitrile derivatives. One study showed that tyrphostin AG-126, a derivative, enhances the resistance of insulin-producing beta-cells to oxidants and inflammatory cytokines (Turpaev & Welsh, 2016).
Polymer Synthesis
In the realm of polymer science, malononitrile, including its (2-chloro-5-nitrobenzylidene) derivative, has been utilized in the synthesis of various polymers. One study detailed the polycondensation of malononitrile with benzyl chloride, leading to the production of dibenzylmalononitrile (Kawabata, Matsubara, & Yamashita, 1973).
Eigenschaften
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClN3O2/c11-10-2-1-9(14(15)16)4-8(10)3-7(5-12)6-13/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHYGVNLFPXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354885 | |
| Record name | Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3138-22-5 | |
| Record name | Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)


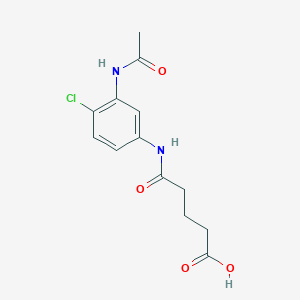
![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)
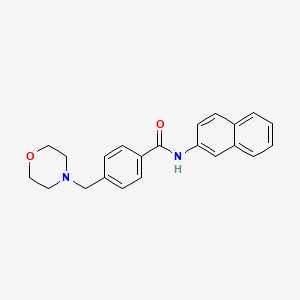
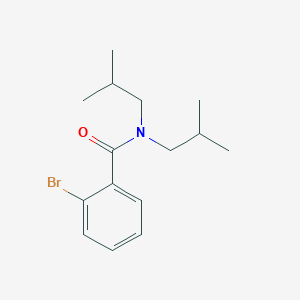
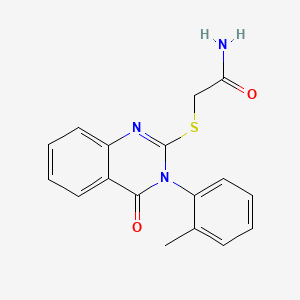
![5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)
